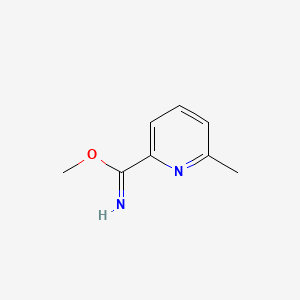
Methyl 6-methylpicolinimidate
概要
説明
Methyl 6-methylpicolinimidate is a chemical compound with the molecular formula C8H10N2O. It is a derivative of picolinic acid and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a methyl group attached to the 6th position of the picolinimidate ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methylpicolinimidate typically involves the reaction of 6-methylpicolinic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 6-methylpicolinimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various amines .
科学的研究の応用
Methyl 6-methylpicolinimidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of Methyl 6-methylpicolinimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 6-(aminomethyl)picolinate
- 6-methyl-N’-(morpholine-4-carbonothioyl)picolinohydrazonamide
- 6-chloro-N’-(morpholine-4-carbonothioyl)picolinohydrazonamide
Uniqueness
Methyl 6-methylpicolinimidate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it a valuable compound for various research and industrial applications .
生物活性
Methyl 6-methylpicolinimidate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is derived from picolinic acid, which is a pyridine derivative. The structure can be represented as follows:
This compound exhibits properties typical of imidates, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties. In particular, it has shown bacteriostatic effects against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested alongside other derivatives for its antibacterial activity. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| Other derivatives | Varies | Various |
This data suggests that this compound could serve as a potential candidate for developing new antibacterial agents.
The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity. This is supported by studies that show increased permeability of bacterial membranes upon exposure to the compound, leading to cell lysis.
Cytotoxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. In vitro studies conducted on human cell lines indicated that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications.
Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human fibroblasts | >100 |
| HepG2 (liver cancer) | >50 |
These results indicate that this compound has a favorable safety profile, with high IC50 values suggesting minimal toxicity at effective dosages.
特性
IUPAC Name |
methyl 6-methylpyridine-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(9)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUTZAETFXDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














